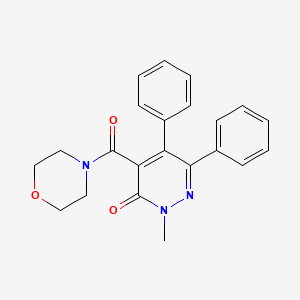
2-methyl-4-(4-morpholinylcarbonyl)-5,6-diphenyl-3(2H)-pyridazinone
説明
2-methyl-4-(4-morpholinylcarbonyl)-5,6-diphenyl-3(2H)-pyridazinone is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as MMP or MMP-2 inhibitor and has been studied extensively for its biochemical and physiological effects.
科学的研究の応用
MMP-2 inhibitor has been extensively studied for its potential as a therapeutic agent in various diseases. The compound has been shown to inhibit the activity of MMP-2, which is an enzyme that plays a crucial role in the development and progression of cancer, cardiovascular diseases, and other inflammatory disorders. The inhibition of MMP-2 activity has been shown to reduce tumor growth, angiogenesis, and metastasis in preclinical studies. Additionally, MMP-2 inhibitor has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory bowel disease, rheumatoid arthritis, and other autoimmune disorders.
作用機序
The mechanism of action of MMP-2 inhibitor involves the inhibition of MMP-2 activity. MMP-2 is an enzyme that degrades the extracellular matrix and plays a crucial role in various physiological processes such as tissue remodeling, wound healing, and angiogenesis. However, overexpression of MMP-2 has been associated with the development and progression of various diseases, including cancer and cardiovascular diseases. MMP-2 inhibitor binds to the active site of MMP-2 and prevents its activity, leading to a reduction in the degradation of the extracellular matrix and the inhibition of tumor growth and metastasis.
Biochemical and Physiological Effects:
MMP-2 inhibitor has been shown to have various biochemical and physiological effects in preclinical studies. The compound has been shown to reduce tumor growth, angiogenesis, and metastasis in various cancer models. Additionally, MMP-2 inhibitor has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory bowel disease, rheumatoid arthritis, and other autoimmune disorders. The compound has also been shown to reduce cardiac fibrosis and improve cardiac function in animal models of heart failure.
実験室実験の利点と制限
MMP-2 inhibitor has several advantages for lab experiments. The compound is relatively easy to synthesize and has been optimized over the years to improve the yield and purity of the product. Additionally, the compound is highly specific for MMP-2 and does not inhibit other MMPs, which reduces the risk of off-target effects. However, MMP-2 inhibitor has some limitations for lab experiments. The compound has poor solubility in water, which may limit its use in some assays. Additionally, the compound has a relatively short half-life, which may require frequent dosing in animal studies.
将来の方向性
There are several future directions for research on MMP-2 inhibitor. One area of research is the development of more potent and selective MMP-2 inhibitors. Additionally, the compound may be useful in combination therapy with other anticancer agents or anti-inflammatory agents. Another area of research is the investigation of the potential of MMP-2 inhibitor as a diagnostic tool for cancer and other diseases. Finally, the compound may have potential as a therapeutic agent in other diseases, such as fibrosis and neurodegenerative disorders.
Conclusion:
In conclusion, 2-methyl-4-(4-morpholinylcarbonyl)-5,6-diphenyl-3(2H)-pyridazinone, also known as MMP-2 inhibitor, has gained significant attention in scientific research due to its potential as a therapeutic agent. The compound has been extensively studied for its biochemical and physiological effects and has shown promise in the treatment of various diseases. The synthesis method of MMP-2 inhibitor is relatively straightforward, and the compound has several advantages for lab experiments. However, there are some limitations to its use, and future research is needed to explore its full potential.
特性
IUPAC Name |
2-methyl-4-(morpholine-4-carbonyl)-5,6-diphenylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-24-21(26)19(22(27)25-12-14-28-15-13-25)18(16-8-4-2-5-9-16)20(23-24)17-10-6-3-7-11-17/h2-11H,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHJBQCPRZPJEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


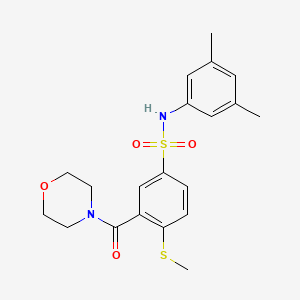
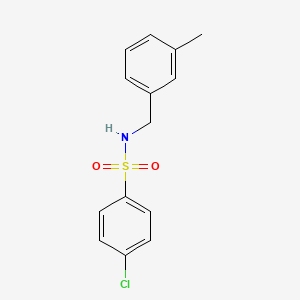
![N-(3-ethoxyphenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4445872.png)
![N-cyclopropyl-3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4445888.png)
![N-(2-ethoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4445896.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4445901.png)
![4-bromo-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4445904.png)
![7-[2-(benzyloxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4445912.png)
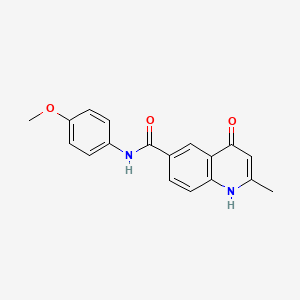
![3-(4-methylphenyl)-6-(1-pyrrolidinylcarbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4445918.png)
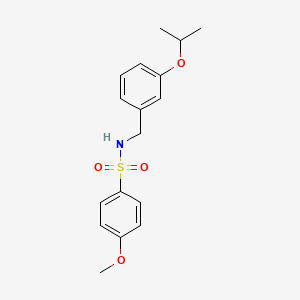
![2-methoxy-N-methyl-5-[(3-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4445927.png)
![1-[2-(propylsulfonyl)benzoyl]indoline](/img/structure/B4445931.png)
![N,N-dimethyl-4-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B4445933.png)
